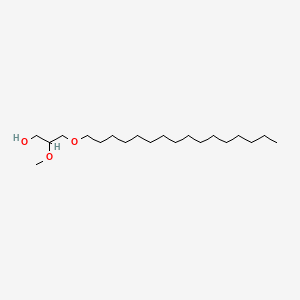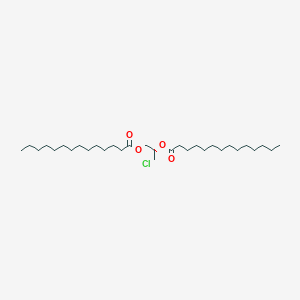
(4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol, also known as 4-DNPC, is an antibiotic produced by Streptomyces venezuelae, a species of Gram-positive bacteria. 4-DNPC is an important member of the family of chloramphenicol derivatives, and has been used in various scientific and medical applications due to its broad-spectrum antibacterial activity and relatively low toxicity.
Applications De Recherche Scientifique
(4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol has been used in a variety of scientific and medical research applications. For example, it has been used to study the mechanism of action of antibiotics, as well as to investigate the biochemical and physiological effects of antibiotics on various organisms. In addition, this compound has also been used to study the effects of antibiotics on the growth and development of bacteria and other microorganisms.
Mécanisme D'action
The mechanism of action of (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol is not fully understood, but it is believed to involve the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit, which prevents the formation of peptide bonds between amino acids. As a result, the bacterial cells are unable to produce proteins and are unable to reproduce.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on bacteria and other microorganisms. For example, it has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi and protozoans. In addition, this compound has been found to have an inhibitory effect on the enzymes involved in bacterial DNA replication and transcription.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol in laboratory experiments has several advantages. For example, it is relatively inexpensive, easy to obtain, and has a relatively low toxicity. In addition, its broad-spectrum antibacterial activity makes it an ideal antibiotic for use in laboratory experiments. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of potential future directions for research on (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol. For example, further research could be conducted to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects on various organisms. In addition, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its use as an antibiotic or an anti-inflammatory agent. Finally, research could also be conducted to investigate the potential use of this compound in the development of new antibiotics.
Méthodes De Synthèse
(4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol can be synthesized by a method known as the Streptomyces venezuelae fermentation process. This involves the cultivation of the S. venezuelae bacteria in a nutrient medium, followed by the extraction of this compound from the bacterial cells. The extraction process involves the use of aqueous acetone, which is used to extract this compound from the bacterial cells. The extracted material is then purified and dried to produce the final product.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol involves the conversion of chloramphenicol to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Chloramphenicol", "4-Nitrophenol", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Nitration of 4-Nitrophenol with Nitrite Ion", "4-Nitrophenol is dissolved in water and sodium nitrite is added to the solution. Sulfuric acid is then added dropwise to the solution to initiate the nitration reaction. The resulting mixture is stirred for several hours at room temperature to allow the reaction to proceed. The product, 4-Nitro-2-nitrophenol, is then isolated by filtration and washed with water.", "Step 2: Reduction of 4-Nitro-2-nitrophenol to 4-Amino-2-nitrophenol", "4-Nitro-2-nitrophenol is dissolved in water and sodium hydroxide is added to the solution. Sodium borohydride is then added to the solution to reduce the nitro group to an amino group. The resulting mixture is stirred for several hours at room temperature to allow the reaction to proceed. The product, 4-Amino-2-nitrophenol, is then isolated by filtration and washed with water.", "Step 3: Coupling of 4-Amino-2-nitrophenol with Chloramphenicol", "Chloramphenicol is dissolved in a mixture of water and ethyl acetate. Sodium bicarbonate is added to the solution to adjust the pH to basic. 4-Amino-2-nitrophenol is then added to the solution and the resulting mixture is stirred for several hours at room temperature to allow the coupling reaction to proceed. The product, (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol, is then isolated by filtration and washed with water and ethyl acetate." ] } | |
Numéro CAS |
878653-43-1 |
Formule moléculaire |
C₁₁H₁₂Cl₂N₂O₅ |
Poids moléculaire |
323.13 |
Synonymes |
2,2-Dichloro-N-((1S,2S)-1,3-dihydroxy-1-(2-nitrophenyl)propan-2-yl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(6S,8S,10S,13S,14S,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1142060.png)


![9-Methylbenzo[g]chrysene](/img/structure/B1142064.png)
![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)
![Pyrazino[1,2-a]azepine, 1,2,3,4,6,7,8,10a-octahydro- (9CI)](/img/structure/B1142067.png)

![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)
![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)